7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazoloquinazoline family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary target of 7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is the MALT1 protease . MALT1 is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes .
Mode of Action
The compound interacts with its target, the MALT1 protease, by binding to its active site . This interaction inhibits the protease’s activity, thereby disrupting the NF-κB signaling pathway . The compound’s binding affinity and stability in the active site of MALT1 are higher than those of the reference compound 26 .
Biochemical Pathways
The inhibition of MALT1 protease disrupts the NF-κB signaling pathway . This pathway plays a crucial role in the immune system, regulating the activation, proliferation, and development of lymphocytes . Therefore, the compound’s action can have significant downstream effects on immune responses.
Pharmacokinetics
Two compounds, t1 and t2, derived from the same class of compounds, have been reported to have very good admet properties
Result of Action
The primary result of the compound’s action is the inhibition of the MALT1 protease, leading to disruption of the NF-κB signaling pathway . This can potentially affect the activation, proliferation, and development of lymphocytes, impacting immune responses . The compound’s action could be particularly relevant in the context of diseases like B cell lymphoma, where the uncontrolled multiplication of B cells is a key characteristic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves the reaction of appropriate thioamides with hydrazonoyl halides in the presence of a base such as triethylamine. The reaction is usually carried out in boiling ethanol . The general synthetic route can be summarized as follows:
Starting Materials: Thioamides and hydrazonoyl halides.
Reaction Conditions: Boiling ethanol with triethylamine as a base.
Product Formation: Formation of the thiazoloquinazoline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline: A closely related compound with similar biological activities.
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Exhibit diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide stands out due to its specific inhibition of MALT1 protease, making it a promising candidate for targeted cancer therapy. Its unique structure also allows for the exploration of various chemical modifications to enhance its biological activity and selectivity .
Properties
IUPAC Name |
7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c1-5-2-3-7-6(4-5)11(17)14-10-8(9(13)16)19-12(18)15(7)10/h2-4H,1H3,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQWZISBZFSHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)N)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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